molecular formula C21H26Br2N2O4S2 B12200142 1,4-Bis(4-bromo-2,5-dimethylbenzenesulfonyl)-1,4-diazepane

1,4-Bis(4-bromo-2,5-dimethylbenzenesulfonyl)-1,4-diazepane

Cat. No.: B12200142
M. Wt: 594.4 g/mol
InChI Key: PEJRRKVXONTRPU-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromo-2,5-dimethylbenzenesulfonyl)-1,4-diazepane is a synthetic organic compound characterized by the presence of two bromo-substituted benzenesulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-bromo-2,5-dimethylbenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-bromo-2,5-dimethylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, although these are less common for this compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, typically in an organic solvent like toluene or THF.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, or other substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules formed through carbon-carbon bond formation.

Scientific Research Applications

1,4-Bis(4-bromo-2,5-dimethylbenzenesulfonyl)-1,4-diazepane has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.

    Chemical Biology: It can be used to study biological pathways and interactions by serving as a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-bromo-2,5-dimethylbenzenesulfonyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation. The bromo groups can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-1,4-diazepane: Similar structure but with chloro substituents instead of bromo.

    1,4-Bis(4-methyl-2,5-dimethylbenzenesulfonyl)-1,4-diazepane: Similar structure but with methyl substituents instead of bromo.

    1,4-Bis(4-fluoro-2,5-dimethylbenzenesulfonyl)-1,4-diazepane: Similar structure but with fluoro substituents instead of bromo.

Uniqueness

1,4-Bis(4-bromo-2,5-dimethylbenzenesulfonyl)-1,4-diazepane is unique due to the presence of bromo substituents, which can participate in specific interactions, such as halogen bonding, that are not possible with other substituents. This can lead to distinct reactivity and binding properties, making it valuable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H26Br2N2O4S2

Molecular Weight

594.4 g/mol

IUPAC Name

1,4-bis[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C21H26Br2N2O4S2/c1-14-12-20(16(3)10-18(14)22)30(26,27)24-6-5-7-25(9-8-24)31(28,29)21-13-15(2)19(23)11-17(21)4/h10-13H,5-9H2,1-4H3

InChI Key

PEJRRKVXONTRPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)C

Origin of Product

United States

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